molecular formula C25H19F2N5O B3008237 3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1788948-92-4

3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No. B3008237
CAS RN: 1788948-92-4
M. Wt: 443.458
InChI Key: DHVIXGIZRQHXBK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

3−(2,4−difluorophenyl)−1−methyl−N−(2−(8−methylimidazo[1,2−a]pyridin−2−yl)phenyl)−1H−pyrazole−5−carboxamide3-(2,4-\text{difluorophenyl})-1-\text{methyl}-N-(2-(8-\text{methylimidazo}[1,2-a]\text{pyridin}-2-\text{yl})\text{phenyl})-1H-\text{pyrazole}-5-\text{carboxamide}3−(2,4−difluorophenyl)−1−methyl−N−(2−(8−methylimidazo[1,2−a]pyridin−2−yl)phenyl)−1H−pyrazole−5−carboxamide

, is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds known for their diverse bioactivity. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:

Antiviral Applications

Imidazo[1,2-a]pyridines have been studied for their potential antiviral properties . They have shown promise in inhibiting the replication of various viruses, which could make them valuable in the development of new antiviral drugs .

Anticancer Activity

This class of compounds has also been associated with anticancer activity . They can act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in the regulation of cell cycle progression and are often overactive in cancer cells .

GABA A Receptor Modulation

The GABA A receptor is an important target for the treatment of neurological disorders. Imidazo[1,2-a]pyridines can function as GABA A receptor modulators , which may be beneficial in treating conditions such as anxiety, insomnia, and epilepsy .

Antiulcer Properties

Research has indicated that imidazo[1,2-a]pyridines possess antiulcer properties . They can potentially be used to develop treatments for peptic ulcers by reducing gastric acid secretion or protecting the stomach lining .

Antibacterial and Antifungal Effects

These compounds have demonstrated antibacterial and antifungal effects , suggesting their use in combating bacterial and fungal infections. Their mechanism of action often involves interfering with the pathogens’ cellular processes .

Antituberculosis Potential

Given the ongoing challenge of tuberculosis, imidazo[1,2-a]pyridines have been explored for their antituberculosis potential . They may inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for the disease .

Calcium Channel Blocking

Calcium channels play a significant role in various physiological processes. Imidazo[1,2-a]pyridines can act as calcium channel blockers , which may have therapeutic applications in cardiovascular diseases .

Material Science Applications

Due to their structural characteristics, imidazo[1,2-a]pyridines are also of interest in material science . They can be incorporated into materials to impart specific properties or functionalities .

Mechanism of Action

Target of Action

The compound, 3-(2,4-difluorophenyl)-1-methyl-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-1H-pyrazole-5-carboxamide, belongs to the class of imidazo[1,2-a]pyridines . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.

Mode of Action

Based on the known actions of imidazo[1,2-a]pyridines, it can be inferred that the compound might inhibit cdks, block calcium channels, or modulate gaba a receptors . The inhibition of CDKs can lead to cell cycle arrest, the blocking of calcium channels can affect neuronal signaling, and the modulation of GABA A receptors can influence neurotransmission .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of CDKs can impact the cell cycle regulation pathway, blocking calcium channels can influence the calcium signaling pathway, and modulating GABA A receptors can affect the GABAergic signaling pathway .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on its targets. For instance, the inhibition of CDKs can lead to cell cycle arrest and potentially induce apoptosis in cancer cells. The blocking of calcium channels can alter neuronal excitability, and the modulation of GABA A receptors can influence neuronal inhibition .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, the development of more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects, is an important future direction .

properties

IUPAC Name

5-(2,4-difluorophenyl)-2-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N5O/c1-15-6-5-11-32-14-22(28-24(15)32)18-7-3-4-8-20(18)29-25(33)23-13-21(30-31(23)2)17-10-9-16(26)12-19(17)27/h3-14H,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVIXGIZRQHXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC(=NN4C)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide

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